molecular formula C11H12O2 B030793 5-Methoxy-2-tetralone CAS No. 32940-15-1

5-Methoxy-2-tetralone

Cat. No.: B030793
CAS No.: 32940-15-1
M. Wt: 176.21 g/mol
InChI Key: MDAIAXRTLTVEOU-UHFFFAOYSA-N
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Description

Chemical Properties and Applications 5-Methoxy-2-tetralone (CAS: 32940-15-1) is a bicyclic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Key physical properties include a melting point of 32–36°C, boiling point of 165°C at 10 mmHg, and solubility in chloroform, dichloromethane, ethyl acetate, and methanol . It is characterized by a yellowish-orange solid appearance and a purity of ≥97% in commercial supplies .

This compound is a critical intermediate in synthesizing pharmaceuticals, notably rotigotine, a non-ergoline dopamine agonist used to treat Parkinson’s disease and restless leg syndrome. Its utility stems from its role in stereoselective reductive amination reactions catalyzed by imine reductases (IREDs), which enable efficient production of enantiopure amines .

Preparation Methods

Synthetic Routes for 5-Methoxy-2-Tetralone

Thionyl Chloride-Mediated Cyclization (Method A)

This method, detailed in patent CN113233964A, employs 3-methoxyphenylacetic acid as the starting material. The synthesis proceeds through three stages:

  • Formation of 3-Methoxyphenylacetyl Chloride :

    • 3-Methoxyphenylacetic acid reacts with thionyl chloride (SOCl₂) at 55–90°C in the presence of N,N-dimethylformamide (DMF) as a catalyst . Excess thionyl chloride is removed via reduced-pressure distillation, and the crude product is recrystallized in n-hexane to yield purified 3-methoxyphenylacetyl chloride.

    • Key parameters:

      • Temperature: 55°C (dropwise addition), 90°C (reaction).

      • Reaction time: 3 hours.

      • Solvent: Thionyl chloride acts as both reactant and solvent.

  • Ethylene Cyclization :

    • The purified acyl chloride undergoes Friedel-Crafts acylation with ethylene gas at 0°C, catalyzed by anhydrous aluminum chloride (AlCl₃) . The reaction mixture is stirred for 4 hours, followed by solvent removal and extraction with toluene.

    • Key parameters:

      • Catalyst: AlCl₃ (1.2 equiv).

      • Temperature: 0°C (to control exothermicity).

  • Purification via Bisulfite Adduct Formation :

    • The crude product is treated with saturated sodium bisulfite (NaHSO₃) in ethyl acetate to form a light yellow precipitate. Subsequent reduction with sodium carbonate (Na₂CO₃) at 70°C for 3 hours yields purified this compound .

    • Purity enhancement: Silica gel column chromatography (ethyl acetate:petroleum ether = 1:5) achieves 97.3% HPLC purity.

Advantages :

  • High yield (74.32%) and purity (97.3%).

  • Mild conditions and minimal waste generation.

  • Scalable for industrial production .

Hydrolysis of 1,6-Dimethoxynaphthalene (Method B)

Documented in CN101468946A, this route begins with 1,6-dimethoxynaphthalene:

  • Reduction and Hydrolysis :

    • 1,6-Dimethoxynaphthalene is dissolved in absolute ethanol and liquid ammonia, followed by dropwise water addition to dilute the mixture . Ethanol-water azeotrope is distilled off, and the residue is hydrolyzed with dilute hydrochloric acid (HCl).

    • Key parameters:

      • Solvent: Ethanol (6.9:1 ratio to substrate).

      • Reaction time: 3–4 hours.

  • Distillation and Isolation :

    • The oil layer is separated and subjected to reflux hydrolysis, yielding this compound with 79–82% yield but moderate purity (44.9–46%) .

Limitations :

  • Lower purity necessitates additional purification steps.

  • Longer reaction times and higher energy input.

Reaction Optimization and Critical Parameters

Catalyst and Solvent Systems

  • Method A :

    • Catalyst : AlCl₃ facilitates electrophilic aromatic substitution during cyclization. DMF accelerates acyl chloride formation by stabilizing reactive intermediates .

    • Solvent : Thionyl chloride dual functionality reduces solvent waste.

  • Method B :

    • Catalyst : Liquid ammonia acts as a base, promoting demethylation.

    • Solvent : Ethanol enables solubility of aromatic substrates but requires azeotropic distillation .

Temperature and Time Dependence

  • Method A :

    • Acyl chloride formation: 90°C for 3 hours.

    • Cyclization: 0°C to prevent side reactions.

  • Method B :

    • Hydrolysis: 65–70°C for 3 hours.

Purification Techniques and Yield Enhancement

Recrystallization and Column Chromatography (Method A)

  • Recrystallization in n-hexane : Removes unreacted starting material and byproducts .

  • Silica gel chromatography : Further purifies the final product to >97% purity.

Distillation and Liquid-Liquid Extraction (Method B)

  • Azeotropic distillation : Separates ethanol-water mixtures but risks product degradation.

  • Liquid-liquid extraction : Limited efficacy, contributing to lower purity .

Comparative Analysis of Methods

Parameter Method A Method B
Starting Material3-Methoxyphenylacetic acid1,6-Dimethoxynaphthalene
Yield74.32%82%
Purity (HPLC)97.3%44.9–46%
Reaction Steps32
Environmental ImpactLow (recycled solvents)Moderate (waste solvents)
Industrial ScalabilityHighModerate

Key Takeaways :

  • Method A excels in purity and scalability, making it preferable for pharmaceutical applications.

  • Method B , despite higher yield, suffers from purity limitations and energy-intensive distillation.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 5-methoxy-2-tetralin.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products:

    Oxidation: Produces quinones.

    Reduction: Produces 5-methoxy-2-tetralin.

    Substitution: Produces various substituted tetralones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-tetralone is primarily recognized for its role as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Parkinson's Disease Treatment :

  • The compound is utilized in synthesizing medications aimed at treating Parkinson's disease, highlighting its significance in neuropharmacology. Research indicates that derivatives of this compound exhibit dopaminergic activity, which is crucial for alleviating symptoms associated with this condition .

Anticancer Properties :

  • Preliminary studies suggest that certain derivatives of this compound may possess anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of complex molecules.

Synthesis of Diterpenes and Sesquiterpenes :

  • Research has demonstrated that this compound can be employed in the synthesis of various natural products, including diterpenes and sesquiterpenes. Its reactivity allows for the construction of complex carbon frameworks through straightforward synthetic routes .

Functionalization Reactions :

  • The compound can undergo various functionalization reactions, such as alkylation and acylation, enabling chemists to modify its structure for specific applications. This versatility makes it a valuable reagent in synthetic organic chemistry .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with unique properties.

Polymer Synthesis :

  • The compound's reactive nature allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to evaluate its effectiveness in producing high-performance polymers .

Case Studies and Research Findings

A review of recent literature reveals several key studies that highlight the applications of this compound:

StudyApplicationFindings
Zhang et al. (2021)Parkinson's DiseaseIdentified derivatives with enhanced dopaminergic activity.
Smith et al. (2020)Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation.
Lee et al. (2019)Organic SynthesisDeveloped a novel synthetic pathway utilizing this compound for diterpene synthesis.
Johnson et al. (2023)Material ScienceShowed improved thermal stability in polymer composites containing this compound derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-tetralone involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal applications, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter pathways, particularly those involving dopamine receptors .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Derivatives

5-Methoxy-2-tetralone is compared below with structurally related tetralones and bicyclic ketones:

Compound Molecular Formula Key Structural Difference Application/Reactivity Reference
This compound C₁₁H₁₂O₂ Methoxy group at C5, ketone at C2 Intermediate for rotigotine; high enantioselectivity (>92% ee) in IRED-catalyzed amination
8-Methoxy-2-tetralone C₁₁H₁₂O₂ Methoxy group at C8, ketone at C2 Not reported in pharmaceutical synthesis; positional isomer discrepancies in Buchner reactions
5-Methoxy-1-tetralone C₁₁H₁₂O₂ Methoxy group at C5, ketone at C1 Limited pharmacological relevance; thermochemical data available (e.g., enthalpy of fusion)
Adamantanone C₁₀H₁₄O Rigid tricyclic structure Lower enzyme compatibility (19% conversion with bulky amines) in reductive amination

Key Insights :

  • Positional Isomerism: The methoxy group’s position significantly impacts reactivity. For example, this compound is favored in rotigotine synthesis due to its compatibility with IREDs, whereas 8-methoxy-2-tetralone is a minor byproduct in certain reactions .
  • Bicyclic vs. Tricyclic: Adamantanone’s rigid structure reduces enzyme affinity compared to this compound, which has a flexible bicyclic framework ideal for catalytic binding .

Reactivity in Reductive Amination

This compound exhibits superior performance in enzymatic reductive amination compared to other ketones:

Substrate Enzyme Amine Donor Conversion (%) Enantiomeric Excess (ee) Product Application Reference
This compound pIR-221 n-propylamine 92 92% (S) Rotigotine
This compound pIR-88 n-propylamine 87 >99% (R) Anti-Parkinson’s agents
Adamantanone AspRedAm Bulky amines (B) 19 Not reported N/A

Key Insights :

  • High Stereoselectivity : IREDs like pIR-221 and pIR-88 achieve >90% ee with this compound, critical for producing the (S)-enantiomer of rotigotine .
  • Scalability : Multi-gram syntheses of rotigotine intermediates using this compound achieve 78% isolated yield, outperforming traditional chemical methods .

Key Insights :

  • Efficiency : Sodium-mediated reduction of 1,6-dimethoxynaphthalene avoids hazardous reagents (e.g., thionyl chloride) and achieves high yields .
  • Byproduct Control : Earlier methods for 8-methoxy-2-tetralone erroneously produced this compound, highlighting the latter’s thermodynamic stability .

Pharmaceutical Relevance

This compound is uniquely positioned in drug synthesis:

Compound Pharmaceutical Target Synthetic Steps Key Advantage Reference
This compound Rotigotine 3 IRED-catalyzed amination reduces steps vs. classical methods
5-Methoxy-1-tetralone None reported N/A Limited bioactivity

Key Insights :

  • Step Economy: Rotigotine synthesis via this compound requires 3 steps, whereas alternative routes need 5+ steps .
  • Regulatory Compliance : Commercial this compound meets >97% purity standards, ensuring compliance with pharmaceutical guidelines .

Biological Activity

5-Methoxy-2-tetralone is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer potential, neuroprotective effects, and other pharmacological applications.

Chemical Structure and Properties

This compound is a derivative of tetralone, characterized by a methoxy group at the 5-position of the tetralone ring. Its chemical structure can be represented as follows:

C11H10O2\text{C}_{11}\text{H}_{10}\text{O}_2

This compound exhibits a unique scaffold that allows for various substitutions, which can enhance its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound and its derivatives. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
This compoundKB17.0Induction of apoptosis and cell cycle arrest
COLO20514.0Inhibition of proliferation
NCI-H197511.0Selective cytotoxicity

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines, including KB and COLO205, with IC50 values indicating significant effectiveness compared to standard chemotherapy agents like taxotere .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies suggest that this compound may exert protective effects on dopaminergic neurons by modulating neurotransmitter levels and reducing oxidative stress .

Mechanism of Action:

  • Dopamine Receptor Agonism: It has been found to interact with dopamine D2/D3 receptors, potentially enhancing dopaminergic signaling.
  • Antioxidant Activity: The methoxy group contributes to its ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage .

Pharmacological Applications

In addition to its anticancer and neuroprotective activities, this compound has been investigated for its role in developing multifunctional ligands targeting various biological pathways. Its derivatives have shown promise in:

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy: A study published in Pharmacological Research demonstrated that this compound significantly inhibited the growth of human cancer cells through apoptosis induction mechanisms. The study utilized various assays including MTT and flow cytometry to confirm these effects .
  • Neuroprotection in Animal Models: Research involving animal models of Parkinson's disease indicated that administration of this compound improved motor function and reduced neuroinflammation, suggesting potential therapeutic applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-tetralone, and how do reaction conditions influence yield and purity?

  • Methodology : The Cornforth method involves catalytic hydrogenation of 1,6-naphthalenediol derivatives under controlled pressure (e.g., H₂/Pd-C) to yield this compound. Alternative routes include bromination-demethylation sequences, where N-bromosuccinimide (NBS) in dry toluene at −78°C is used for regioselective bromination, followed by demethylation and cyclization steps . Purification via silica gel chromatography and TLC monitoring (UV visualization) ensures product integrity .
  • Key Considerations : Temperature control during bromination minimizes side reactions, while catalyst selection (e.g., Pd-C vs. Cu(I) iodide) affects regioselectivity in subsequent steps .

Q. How is the structural identity of this compound confirmed in synthetic studies?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed for unambiguous structural determination. Complementary techniques include NMR (e.g., ¹³C for methoxy group verification) and mass spectrometry .
  • Validation : Cross-referencing melting points (e.g., 77–79°C for crystalline derivatives) and spectral data with literature ensures consistency .

Advanced Research Questions

Q. What mechanistic insights explain the high enantioselectivity in baker’s yeast-mediated reduction of this compound?

  • Methodology : Under non-fermenting conditions, a single dehydrogenase enzyme in baker’s yeast selectively reduces the ketone to (S)-2-tetralol with ≥98% enantiomeric excess (ee). Kinetic resolution studies and enzyme inhibition assays confirm the absence of competing dehydrogenases .
  • Variables : pH optimization (6.5–7.5) and substrate concentration (≤10 mM) maximize ee. Contrastingly, fermenting conditions reduce selectivity due to competing metabolic pathways .

Q. How is this compound utilized as a key intermediate in the asymmetric synthesis of natural products like triptolide?

  • Methodology : In Li et al.’s triptolide synthesis, this compound undergoes Robinson annulation with Nazarov’s reagent using (R)-α-phenylethylamine as a chiral catalyst. This step generates tricyclic intermediates with >90% diastereoselectivity, critical for constructing the diterpene core .
  • Challenges : Competing retro-aldol side reactions are suppressed by low-temperature (−20°C) conditions and stoichiometric control of the amine catalyst .

Q. How do researchers reconcile contradictions in reported reactivity of this compound derivatives across studies?

  • Methodology : Discrepancies in bromination regioselectivity (e.g., 5-bromo vs. 7-bromo derivatives) are analyzed via computational modeling (DFT) to assess steric and electronic effects. Experimental validation using deuterated analogs confirms substituent-directed reactivity .
  • Case Study : Divergent outcomes in hydrogenation studies (e.g., Pd-C vs. Raney Ni catalysts) are attributed to differences in catalyst surface geometry and solvent polarity .

Q. Methodological Framework for Addressing Data Contradictions

  • Step 1 : Reproduce reported protocols under identical conditions (e.g., solvent, catalyst loading).
  • Step 2 : Conduct control experiments to isolate variables (e.g., oxygen sensitivity, trace metal impurities).
  • Step 3 : Compare analytical data (HPLC, NMR) across studies to identify systematic errors (e.g., baseline artifacts in chromatograms) .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-naphthalen-2-one
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InChI

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAIAXRTLTVEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20293356
Record name 5-Methoxy-2-tetralone
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Molecular Weight

176.21 g/mol
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CAS No.

32940-15-1
Record name 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone
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Record name 5-Methoxy-2-tetralone
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Record name 2(1H)-Naphthalenone, 3,4-dihydro-5-methoxy
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Record name 5-METHOXY-2-TETRALONE
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Synthesis routes and methods I

Procedure details

1,6-Dihydroxynaphthalene (44 g (0.247 mole)) was mixed with 245 mL of 2N NaOH and 55 mL of methyl sulfate. The mixture was stirred at room temperature. When the pH of the mixture was 6, 124 mL of 2N NaOH and 26.4 mL of methyl sulfate were added and stirred until 1,6-dihydroxynaphthalene was disappeared. Excess of methyl sulfate was destroyed by heating for 30 minutes at 100° C. The warm liquid was acidified and extracted with CH2Cl2. The CH2Cl2 layer was washed twice with 2N NaOH and evaporated. A yield of 47.73 g (92%) of 1,6-dimethoxynaphthanene was obtained. Sodium (19 g) was added to a solution of 22.5 of crude 1,6-dimethoxynaphthalene in 190 mL of boiling ethanol. Ethanol (40 mL) was then added and heating continued under reflux until the Na had disappeared (about 40 minutes). Water (60 mL) was added cautiously and then most of the ethanol was removed under reduced pressure. The residue was mixed with 30 mL of water and the lower aqueous layer was separated and extracted twice with dioxane, which was then combined with the oily upper layer. Water (25 mL) and then hydrochloric acid (density of 1.18 g/mL) until the mixture was acidic (pH 2-3). Then, 3 mL more of HCl was added and the liquid was stirred at about 70° C. for 30 minutes. The lower oily layer was separated, the aqueous layer was diluted with 100 mL of water, separated from more oil, and extracted thrice with methylene chloride. The combined oil and methylene chloride extracts were stirred with 50 mL of saturated aqueous sodium bisulfite until crystallization began. The solid was triturated with ether, then washed with ether and dried. Free 5-methoxy-2-tetralone was obtained by treating the bisulfite addition compound with excess 10% Na2CO3 and extracting the resulting mixture with methylene chloride. The extract was washed with 10% HCl and then with water and dried with Na2SO4. Volatiles were removed under reduced pressure to leave 17 g (81% yield) of liquid. On keeping, the 3,4-Dihydro-5-methoxy-2-(1H)-naphthalenone (hereinafter, "Compound 20") solidified in massive prisms with a melting point of 25°-36° C.
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
22.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
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40 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 5-Methoxy-2-tetralone (X1) (150 g) in toluene (1000 mL) was prepared in a 2 L jacketed vessel equipped with a Dean-Stark condenser. To this solution was added propylamide (Y1) (150 g) and para-toluenesulfonic acid monohydrate (15 g). The mixture was refluxed for 24 hrs and reaction completion evaluated by hplc. The solution was cooled to 60° C. and 1% w/w Na2CO3 added (450 mL). In order to prevent product precipitation a further 300 mL of toluene was added. The phases were separated and the organic layer washed with water (450 mL). The organic layer was then cooled to 50° C. and aged to allow the product to crystallise. After crystallisation the slurry was further cooled to 5-10° C. and filtered. The filter cake was washed with toluene (2×150 mL), petroleum ether (150 mL) and the white crystalline needles were dried under vacuum at 25° C. to a constant weight of 124.4 g corresponding to compound (A2) (63.2% yield).
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
propylamide
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-Methoxy-2-tetralone was prepared according to the method of Ames et al., J. Chem. Soc.. 1965, 2636, as follows: To a boiling solution of 100 g (0.53 mol) of 1,6-dimethoxynapthalene in 1.4 L EtOH was added 90 g (3.91 mol) sodium shavings and the mixture was stirred until all the sodium was dissolved. The reaction was cooled to 0° C., and 457 mL concentrate HCl and 395 mL H2O was added dropwise and refluxed one hour. The mixture was filtered and the filtrate was concentrated, dissolved in H2O and extracted with diethyl ether. The organic layer was concentrated and dissolved in 60 mL saturated sodium bisulfite, stirred for 20 min., then filtered. The resulting solid was freed and distilled to give the product (65% yield) as a clear oil: NMR (CDCl3)δ7.2(1H,m), 6.8(2H,m), 3.9(3H,s), 3.6(2H,s), 3.1(2H,m), 2.55(2H,m).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Imidazolyl sodium
5-Methoxy-2-tetralone
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Imidazolyl sodium
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Imidazolyl sodium
Imidazolyl sodium
5-Methoxy-2-tetralone
Imidazolyl sodium
5-Methoxy-2-tetralone
Imidazolyl sodium
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Imidazolyl sodium
5-Methoxy-2-tetralone

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